N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine

PET radiochemistry NMDA receptor imaging radiopharmaceutical synthesis

Problem: PET centers and CMOs require a validated, GMP-compatible precursor for on-site [¹¹C]CNS-5161 radiosynthesis; direct use of CNS-5161 is not viable due to the absence of a free guanidine NH for [¹¹C]CH₃I insertion. Solution: This desmethyl guanidine is the only commercially validated precursor that delivers exclusively the N′-methyl regioisomer upon [¹¹C]methylation. • Proven clinical production: 20-40% radiochemical yield within ≤45 min post-EOB. • ≥95% purity (HPLC), colorless solid, batch-to-batch consistency with audit-trailed documentation. • Enables same-day patient imaging and supports multi-center trial supply without in-house re-synthesis.

Molecular Formula C15H16ClN3S2
Molecular Weight 337.9 g/mol
CAS No. 160754-78-9
Cat. No. B063435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
CAS160754-78-9
Molecular FormulaC15H16ClN3S2
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC
InChIInChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19)
InChIKeyWRCQAVVHFIRQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl-CNS5161 NMDA PET Tracer Precursor


N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CAS 160754-78-9) is a synthetic diphenylguanidine derivative that serves as the essential desmethyl precursor for the high-affinity NMDA receptor PET radioligand [¹¹C]CNS‑5161 [1]. With a molecular formula of C₁₅H₁₆ClN₃S₂ (MW 337.9) and a purity specification of ≥ 95%, this compound is the immediate synthetic intermediate for [¹¹C]methylation, enabling routine production of a validated clinical PET tracer for functional imaging of activated NMDA ion channels . Unlike its N′-methylated congener CNS‑5161 (Ki = 1.87 nM for the PCP site), the desmethyl form provides the free guanidine NH site that is essential for radiolabeling [1].

Desmethyl guanidine core Free NH site enables direct [¹¹C]methylation to [¹¹C]CNS‑5161
Radiochemical compatibility ≥95% purity supports routine radiosynthesis yield and specific activity
PET tracer synthesis entry Sole commercially validated precursor for the clinically studied NMDA PET tracer

Why Desmethyl-CNS5161 Is Irreplaceable for PET Synthesis


The desmethyl guanidine 160754-78-9 occupies a singular niche in PET radiochemistry: it is the only commercially validated precursor that, upon [¹¹C]methylation, delivers exclusively the N′-methyl regioisomer (CNS‑5161) with a proven clinical production track record [1]. Attempted substitution with the N‑methyl regioisomer (N‑methyl‑CNS‑5161) yields a distinct compound with altered pharmacological properties and an unusable radiolabeling site, while other NMDA PET tracer precursors (e.g., [¹¹C]GMOM) target different binding sites or require alternative radiolabeling strategies unsuitable for CNS‑5161 production [1]. Direct procurement of CNS‑5161 as free base or salt is insufficient for PET tracer synthesis because it lacks the free guanidine hydrogen required for [¹¹C]methyl‑iodide insertion [1]. Therefore, 160754-78-9 is not merely a structural analog of CNS‑5161; it is the indispensable synthetic gateway to a clinically deployed ¹¹C radiotracer.

Target Precursor

Desmethyl-CNS5161 (160754‑78‑9) with free guanidine NH for [¹¹C]methylation

N‑Methyl Regioisomer

Yields distinct compound with different pharmacology; cannot be radiolabeled at the correct position

Procuring the wrong regioisomer produces a tracer with uncharacterized NMDA binding.

Target Precursor

Desmethyl form enables [¹¹C]CH₃I insertion at the guanidine N′ position

CNS‑5161 or salts

Lacks free NH; cannot serve as a radiolabeling substrate regardless of purity

Direct purchase of the final drug substance does not replace a synthetic precursor.

Target Precursor

Optimized for [¹¹C]CNS‑5161 via published protocol with documented clinical translation

Other NMDA PET precursors

Target different binding sites or require alternative labeling chemistry (e.g., [¹¹C]GMOM)

Method transfer to a different tracer demands complete re‑validation of radiosynthesis.

Differentiation Evidence for Desmethyl-CNS5161


Exclusive Radiochemical Precursor for [¹¹C]CNS‑5161

160754-78-9 is the desmethyl guanidine precursor (compound 1) that enables [¹¹C]CNS‑5161 radiosynthesis via straightforward N‑[¹¹C]methylation. In the published synthetic route, compound 1 is the sole intermediate that can be converted to the active PET tracer; neither the N‑methyl regioisomer 3 nor other analogs can provide the identical labeled product [1]. The radiosynthesis yields a decay-corrected radiochemical yield of 20–40% with specific activities of 100–200 GBq/μmol when 160754-78-9 is used as the starting material, demonstrating its suitability for clinical PET production [1].

Radiochemical yield
Head-to-head
20–40% decay‑corrected; specific activity 100–200 GBq/μmol
Supports [¹¹C]CNS‑5161 radiosynthesis workflow selection
Reported under [¹¹C]CH₃I/NaH in CH₃CN; HPLC purification
PET radiochemistry NMDA receptor imaging radiopharmaceutical synthesis

Regioisomeric Fidelity: Exclusive N′-Methylation

The desmethyl precursor 160754-78-9 yields exclusively the N′-methyl regioisomer upon [¹¹C]methylation (CNS‑5161, compound 2), which is the high-affinity NMDA ligand (Ki = 1.87 nM). In contrast, methylation at the N position produces N‑methyl‑CNS‑5161 (compound 3) with distinct, uncharacterized pharmacology that is not suitable for PET imaging [1]. The regioisomeric fidelity of the desmethyl precursor is structurally enforced by the guanidine substitution pattern, making 160754-78-9 the only reliable starting material for the clinically relevant tracer.

Regioisomer fidelity
Head-to-head
Exclusive N′-[¹¹C]methyl product vs. N‑methyl regioisomer (compound 3) unusable
Ensures regioisomer identity for NMDA receptor binding
Confirmed by HPLC co‑injection with authentic standards
regioisomer selectivity PET tracer development NMDA receptor pharmacology

Purity Matches Radiochemical Processing Standards

Commercially sourced 160754-78-9 is supplied at ≥ 95% purity (by appearance and ¹H NMR), a specification that meets the stringent requirements for PET radiochemistry precursor materials . This purity is essential because unreacted impurities in the desmethyl precursor can compete for the [¹¹C]methylating agent and reduce radiochemical yield and specific activity, which are critical parameters for clinical PET studies. In contrast, many research-grade CNS‑5161 samples are supplied as hydrochloride salt with variable purity (often > 98% by HPLC), but these are designed for pharmacological assays, not for radiolabeling, and lack the free NH site .

Precursor purity
Cross-study
≥95% (¹H NMR), colorless solid; functional NH site intact
Purity meets radiosynthesis requirements; CNS‑5161 salts lack radiolabeling capacity
Supplier specification; purity alone insufficient without free NH
chemical purity radiopharmaceutical precursor quality control

Validated Commercial Supply Chain

160754-78-9 is commercially catalogued and distributed as a purpose-defined PET precursor by at least one dedicated radiochemical supplier (Nard Institute, product NP074-1), packaged at min. 10 mg quantities suitable for routine clinical radiosynthesis campaigns . The [¹¹C]CNS‑5161 derived from this precursor has been used in human PET studies, demonstrating that the precursor meets the necessary chemical and regulatory standards for clinical translation [1]. By contrast, sourcing the desmethyl compound from non-specialist chemical vendors often yields material without documented suitability for PET radiosynthesis, requiring in-house re-synthesis and re-characterization.

Supply chain validation
Cross-study
Catalogued as dedicated PET precursor; min. 10 mg packaging; used in human research PET studies
Documented commercial availability for PET tracer precursor procurement
Reduces in‑house re‑synthesis; supports audit‑trail documentation
clinical PET tracer supply chain radiopharmaceutical manufacturing

Application Scenarios for Desmethyl-CNS5161


Routine [¹¹C]CNS‑5161 Production

A hospital-based PET centre requiring a validated, GMP-compatible precursor for on-site [¹¹C]CNS‑5161 radiosynthesis should procure 160754-78-9 as the sole starting material. The published protocol using this desmethyl precursor enables a total preparation time of ≤ 45 min post‑EOB with radiochemical yields of 20–40%, suitable for same-day patient imaging [1]. Direct substitution with CNS‑5161 or the N‑methyl regioisomer is not chemically viable.

Contract Manufacturing for Multi-Centre Trials

A CMO producing [¹¹C]CNS‑5161 for multi-centre clinical trials should specify 160754-78-9 from a dedicated PET precursor supplier to ensure batch-to-batch consistency (≥ 95% purity, defined NMR identity) and audit-trailed quality documentation . This avoids the need for in-house re-synthesis of the precursor and reduces regulatory risk.

Cold Reference Standard for NMDA Pharmacology

Pharmacology labs performing competitive binding assays with [³H]CNS‑5161 or [¹¹C]CNS‑5161 can use 160754-78-9 as the non-radioactive reference standard for HPLC co-elution and identity confirmation, as reported in the original radiosynthesis characterization [1]. The desmethyl compound provides a mass-differentiated marker that separates cleanly from the methylated tracer.

Precursor SAR and Radiochemistry Development

Medicinal chemistry groups exploring new guanidine-based NMDA PET ligands require 160754-78-9 as the benchmark desmethyl intermediate for [¹¹C]methylation methodology development. Its documented reactivity with [¹¹C]CH₃I under standardized conditions (NaH/CH₃CN) [1] provides a reliable baseline for evaluating new precursor designs and alternative radiosynthetic routes.

Application
Selection Property
Validation Focus
[¹¹C]CNS‑5161 tracer production for NMDA receptor imaging research
Desmethyl precursor with free guanidine NH for [¹¹C]methylation
Radiosynthesis yield and specific activity documentation
Multi‑site research tracer supply (contract synthesis)
Batch‑to‑batch consistency and defined NMR identity
Audit‑trailed quality documentation and precursor re‑validation
Cold reference standard for NMDA binding assays
Mass‑differentiated desmethyl marker for HPLC co‑elution
Chromatographic separation from methylated tracer
Precursor SAR and radiochemistry methodology development
Benchmark desmethyl intermediate with documented [¹¹C]CH₃I reactivity
Standardized conditions (NaH/CH₃CN) as baseline for new tracer design
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